

# native defects and impurities in zinc oxide

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An In-depth Technical Guide to Native Defects and Impurities in **Zinc Oxide** for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

**Zinc oxide** (ZnO) is a wide-bandgap semiconductor with a direct bandgap of approximately 3.37 eV at room temperature and a large exciton binding energy of 60 meV. These properties make it a promising material for a wide range of applications, including optoelectronics, transparent electronics, spintronics, and sensing. However, the performance of ZnO-based devices is critically influenced by the presence of native defects and unintentional impurities. This guide provides a comprehensive overview of the fundamental aspects of these imperfections, their characterization, and their impact on the material's properties.

#### **Native Point Defects in Zinc Oxide**

Native point defects are intrinsic imperfections in the crystal lattice and include vacancies, interstitials, and antisites of the constituent atoms. In ZnO, the primary native defects are:

- Vacancies: Missing atoms from their lattice sites, namely zinc vacancies (VZn) and oxygen vacancies (VO).
- Interstitials: Atoms located in sites not part of the regular crystal lattice, such as zinc interstitials (Zni) and oxygen interstitials (Oi).
- Antisites: Atoms occupying the lattice site of the other atomic species, for instance, a zinc atom on an oxygen site (ZnO) or an oxygen atom on a zinc site (OZn).



These defects can be electrically active, acting as donors (contributing free electrons) or acceptors (capturing free electrons), and their formation is highly dependent on the crystal growth conditions, such as temperature and the chemical potentials of zinc and oxygen.

## **Common Impurities in Zinc Oxide**

Apart from native defects, the properties of ZnO are also significantly affected by the incorporation of extrinsic impurities. These can be either intentionally introduced to tailor the material's properties (doping) or unintentionally incorporated during synthesis. Common impurities include:

- Group III elements (Al, Ga, In): These are common n-type dopants, substituting for Zn and donating a free electron.
- Group V elements (N, P, As): These are investigated as potential p-type dopants by substituting for O, although achieving stable and high-quality p-type ZnO remains a challenge.
- Group I elements (Li, Na, K): These can substitute for Zn and act as acceptors, but can also occupy interstitial sites and act as donors.
- Transition metals (Cu, Mn, Co): These impurities are of interest for their potential to induce ferromagnetism in ZnO for spintronic applications.
- Hydrogen (H): A common unintentional impurity that typically acts as a shallow donor.

# Theoretical Framework: Formation Energies and Charge Transition Levels

The stability and concentration of defects and impurities are governed by their formation energies. The formation energy of a defect X in a charge state q is given by:

 $Ef(Xq) = Etot(Xq) - Etot(perfect) - \Sigma i niµi + q(EF + EVBM)$ 

where Etot(Xq) is the total energy of the supercell containing the defect, Etot(perfect) is the total energy of the perfect crystal supercell, ni is the number of atoms of species i added to or



removed from the supercell,  $\mu$ i is the chemical potential of species i, and EF is the Fermi level referenced to the valence band maximum (EVBM).

The chemical potentials  $\mu$ Zn and  $\mu$ O are variable and depend on the experimental growth conditions. They are constrained by the formation of bulk ZnO:  $\mu$ Zn +  $\mu$ O =  $\Delta$ Hf(ZnO). Two limiting cases are typically considered:

- Zn-rich (O-poor) conditions: μZn is high (equal to the energy of an atom in bulk Zn), and μO is low.
- O-rich (Zn-poor) conditions: μO is high (equal to half the energy of an O2 molecule), and μZn is low.

The charge state of a defect can change depending on the Fermi level position. The Fermi level at which the formation energies of two charge states q and q' are equal is called the thermodynamic charge transition level,  $\epsilon(q/q')$ . These levels determine whether a defect will act as a donor or an acceptor.

# Data Presentation: Quantitative Defect and Impurity Properties

The following tables summarize the calculated formation energies and charge transition levels for key native defects and impurities in ZnO from first-principles calculations. These values can vary depending on the specific computational method used.

#### **Native Defects**

Table 1: Calculated Formation Energies (in eV) of Neutral Native Defects in ZnO under Zn-rich and O-rich Conditions.



Defect	Zn-rich (O-poor)	O-rich (Zn-poor)
VO	0.9 - 1.2	3.9 - 4.5
VZn	3.5 - 4.0	0.5 - 1.0
Zni	0.5 - 1.0	3.5 - 4.0
Oi	> 6	~1.5
ZnO	0.8 - 1.5	7.0 - 8.0
OZn	> 8	> 8

Table 2: Calculated Thermodynamic Charge Transition Levels (in eV) of Native Defects in ZnO, referenced to the Valence Band Maximum (VBM).

Defect	Transition Level ε(q/q')	Energy (eV) from VBM
VO	ε(2+/0)	~1.8 - 2.2
VZn	ε(0/-)	~0.1 - 0.3
ε(-/2-)	~0.8 - 1.0	
Zni	ε(2+/0)	~3.3 (above CBM)
Oi	ε(0/2-)	~1.6 - 2.0
ZnO	ε(2+/0)	~3.2 (above CBM)

## **Impurities**

Table 3: Calculated Formation Energies (in eV) of Substitutional Group III Impurities in ZnO under Zn-rich and O-rich Conditions.



Impurity	Site	Zn-rich (O-poor)	O-rich (Zn-poor)
Al	Zn	Low	High
Ga	Zn	Low	High
In	Zn	Low	High

Table 4: Calculated Thermodynamic Charge Transition Levels (in eV) of Common Impurities in ZnO, referenced to the Valence Band Maximum (VBM).

Impurity	Site	Transition Level ε(q/q')	Energy (eV) from VBM
Al	Zn	ε(+/0)	~3.3 (above CBM)
Ga	Zn	ε(+/0)	~3.3 (above CBM)
In	Zn	ε(+/0)	~3.3 (above CBM)
N	0	ε(0/-)	~0.4 - 1.3
Р	0	ε(0/-)	~0.9 - 1.8
Н	i	ε(+/0)	~3.3 (above CBM)
Cu	Zn	ε(0/-)	~0.2 - 0.5

Note: Transition levels above the conduction band minimum (CBM) indicate shallow donors.

# **Experimental Protocols for Defect and Impurity Characterization**

A variety of experimental techniques are employed to identify and quantify defects and impurities in ZnO.

# **Photoluminescence (PL) Spectroscopy**

Principle: PL spectroscopy involves exciting the sample with photons of energy greater than its bandgap. The subsequent radiative recombination of electron-hole pairs provides information



about the electronic structure, including defect-related energy levels within the bandgap.

#### Detailed Methodology:

- Sample Preparation: ZnO samples (thin films, single crystals, or nanopowders) are mounted in a cryostat for temperature-dependent measurements (typically from ~10 K to 300 K).
- Excitation: A laser with a wavelength corresponding to an energy above the ZnO bandgap (e.g., a He-Cd laser at 325 nm) is used as the excitation source.[1] The laser power is adjusted using neutral density filters to avoid sample heating and saturation effects.
- Signal Collection: The emitted light from the sample is collected by a lens and focused onto the entrance slit of a monochromator.
- Spectral Analysis: The monochromator disperses the light, and a detector, such as a
  photomultiplier tube (PMT) or a charge-coupled device (CCD), records the intensity as a
  function of wavelength.[1]
- Data Analysis: The resulting PL spectrum is analyzed to identify different emission peaks.
  - Near-Band-Edge (NBE) Emission (~3.3 eV): Corresponds to the recombination of free and bound excitons. The intensity and sharpness of this peak are indicative of the crystalline quality.
  - Deep-Level Emissions (DLE): Broad emission bands in the visible spectrum (green, yellow, orange-red) are associated with transitions involving native defects and impurities.
     For example, green luminescence is often attributed to oxygen vacancies or zinc vacancies.

## **Positron Annihilation Spectroscopy (PAS)**

Principle: PAS is a non-destructive technique highly sensitive to vacancy-type defects. Positrons from a radioactive source are implanted into the material. They can be trapped by neutral or negatively charged open-volume defects, such as vacancies. The annihilation characteristics of the trapped positrons differ from those in the bulk material, providing information about the size and concentration of these defects.



#### Detailed Methodology:

- Positron Source: A radioactive source, typically 22Na, which emits positrons, is placed in close proximity to the ZnO sample.
- Positron Implantation and Annihilation: Positrons are implanted into the sample, where they thermalize and diffuse. They can annihilate with an electron in the bulk or get trapped in a vacancy-type defect before annihilation.
- Detection of Annihilation Gamma Rays: The annihilation process predominantly produces two 511 keV gamma rays.
  - Positron Annihilation Lifetime Spectroscopy (PALS): Measures the time delay between the
    emission of a 1.27 MeV gamma ray (emitted simultaneously with the positron from 22Na)
    and the 511 keV annihilation gamma ray. The positron lifetime is longer in a vacancy due
    to the lower electron density. Different types of vacancy defects have characteristic
    positron lifetimes.[2]
  - Doppler Broadening Spectroscopy (DBS): Measures the energy distribution of the annihilation gamma rays. The Doppler shift in the energy is related to the momentum of the annihilating electron-positron pair. Annihilation with core electrons (higher momentum) results in a broader peak, while annihilation with valence electrons (lower momentum) results in a narrower peak. Positrons trapped in vacancies are more likely to annihilate with valence electrons, leading to a narrower Doppler-broadened peak, which is quantified by the S-parameter (shape parameter).
- Data Analysis: The lifetime spectra are deconvoluted into different lifetime components, each
  corresponding to a specific annihilation state (bulk or trapped). The Doppler broadening is
  analyzed using the S and W (wing) parameters to identify the type of defect.

#### Raman Spectroscopy

Principle: Raman spectroscopy is a powerful technique for probing the vibrational modes of a crystal. The presence of defects and impurities can lead to changes in the Raman spectrum, such as the appearance of new modes, shifting or broadening of existing peaks, and changes in peak intensities.



#### **Detailed Methodology:**

- Sample Preparation: The ZnO sample is placed on a microscope stage.
- Laser Excitation: A monochromatic laser (e.g., 532 nm or 633 nm) is focused onto the sample.[3] The laser power is carefully controlled to avoid sample damage.
- Scattered Light Collection: The scattered light is collected in a backscattering geometry and directed to a spectrometer.
- Spectral Analysis: A filter is used to remove the strong Rayleigh scattered light at the laser frequency. The remaining Raman scattered light is dispersed by a grating and detected.
- Data Analysis: The Raman spectrum of ZnO is characterized by several phonon modes. The E2(high) mode at ~437 cm-1 is particularly sensitive to strain and crystal quality. The appearance of additional modes, such as those around 570-580 cm-1, is often associated with the presence of defects like oxygen vacancies or zinc interstitials.[4]

#### **Deep Level Transient Spectroscopy (DLTS)**

Principle: DLTS is a capacitance-based technique used to study electrically active defects in semiconductors. It measures the capacitance transient of a Schottky diode or p-n junction as a function of temperature, which allows for the determination of defect energy levels, capture cross-sections, and concentrations.

#### Detailed Methodology:

- Device Fabrication: A Schottky contact (e.g., Au, Pd) is deposited on the ZnO sample to form a diode structure.
- Measurement Setup: The sample is placed in a cryostat, and electrical contacts are made to the Schottky diode.
- Filling Pulse: A voltage pulse is applied to the diode to fill the defect states with charge carriers.
- Capacitance Transient Measurement: After the pulse, the voltage is returned to its quiescent reverse bias value. The capacitance of the diode is then measured as a function of time as



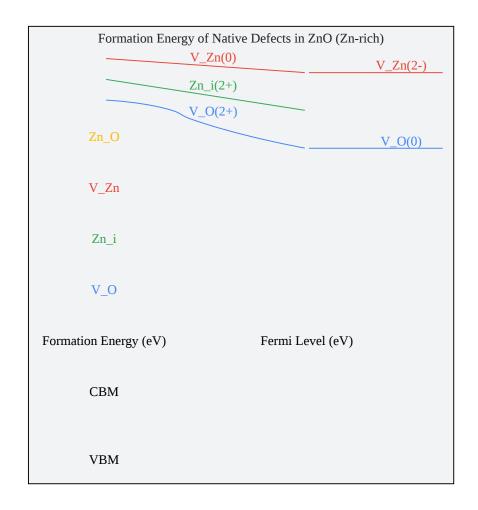
the trapped carriers are thermally emitted from the defect states.

- Temperature Scan: The measurement is repeated at different temperatures. The emission rate of the trapped carriers is temperature-dependent.
- Data Analysis: A DLTS spectrum is generated by plotting the difference in capacitance at two
  different times during the transient as a function of temperature. Peaks in the DLTS spectrum
  correspond to specific defect levels. From the peak position and the measurement
  parameters, the activation energy (energy level) and capture cross-section of the defect can
  be determined.[5][6]

# Visualizations: Signaling Pathways and Experimental Workflows Defect Formation Energy Diagram

The following diagram illustrates the formation energy of native point defects in ZnO as a function of the Fermi level under Zn-rich conditions. This type of diagram is crucial for understanding which defects are likely to form and in which charge states under specific electronic conditions.





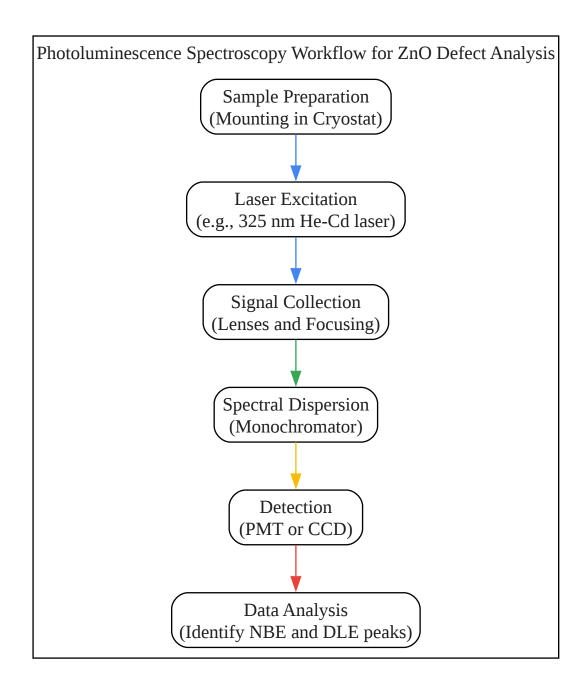
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Caption: Formation energy of native defects in ZnO vs. Fermi level.

# Experimental Workflow for Photoluminescence Spectroscopy

This diagram outlines the typical workflow for characterizing defects in ZnO using photoluminescence spectroscopy.





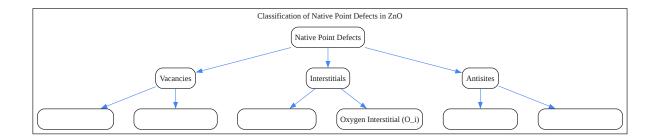
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Caption: Workflow for PL spectroscopy of ZnO.

## **Logical Relationship of Native Defects**

This diagram illustrates the classification of native point defects in **zinc oxide**.





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Caption: Classification of native defects in ZnO.

#### Conclusion

The understanding and control of native defects and impurities are paramount for the advancement of ZnO-based technologies. This guide has provided an in-depth overview of the types of defects and impurities present in ZnO, their theoretical underpinnings, and the experimental techniques used for their characterization. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile material. A thorough characterization of defects is the first step towards engineering the properties of ZnO for specific applications, from high-performance electronics to novel biomedical devices.

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